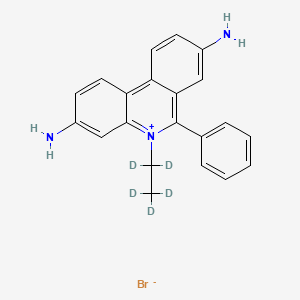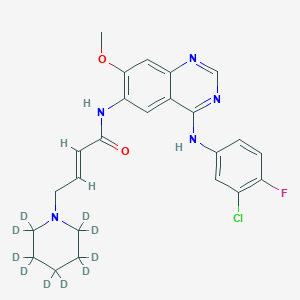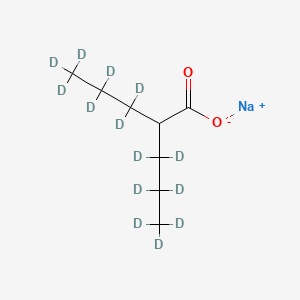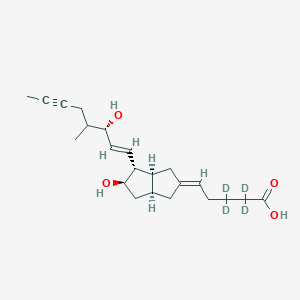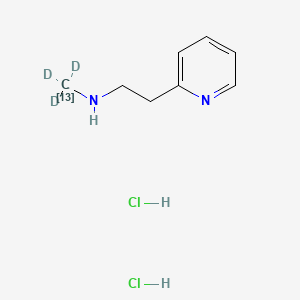
Adam8-IN-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of Adam8-IN-1 involves the rational design and chemical synthesis of dimeric arylsulfonamides . The synthetic route typically includes the following steps:
Formation of the arylsulfonamide core: This involves the reaction of an arylamine with a sulfonyl chloride under basic conditions to form the arylsulfonamide.
Dimerization: The arylsulfonamide core is then dimerized to enhance its inhibitory potency against ADAM8. This step involves the use of a bifunctional linker to connect two arylsulfonamide molecules.
Purification and characterization: The final product is purified using chromatographic techniques and characterized using spectroscopic methods such as NMR and mass spectrometry.
Análisis De Reacciones Químicas
Adam8-IN-1 primarily undergoes substitution reactions due to the presence of reactive functional groups in its structure . Common reagents used in these reactions include:
Sulfonyl chlorides: Used in the formation of the arylsulfonamide core.
Bifunctional linkers: Used in the dimerization step.
The major product formed from these reactions is the dimeric arylsulfonamide, which exhibits potent inhibitory activity against ADAM8 .
Aplicaciones Científicas De Investigación
Adam8-IN-1 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Cancer research: This compound has been shown to inhibit the proteolytic activity of ADAM8 in cancer cells, thereby reducing tumor growth and metastasis. It is used to study the role of ADAM8 in cancer progression and to develop potential therapeutic strategies.
Neuroinflammation: This compound has been used to investigate the role of ADAM8 in neuroinflammatory processes, such as those occurring after spinal cord injury. It helps in understanding the molecular mechanisms underlying neuroinflammation and developing treatments to mitigate its effects.
Biomarker research: ADAM8 is considered a potential biomarker for various diseases, including systemic lupus erythematosus and systemic sclerosis. This compound is used in research to validate the diagnostic and prognostic value of ADAM8 in these conditions.
Mecanismo De Acción
Adam8-IN-1 exerts its effects by inhibiting the metalloproteinase activity of ADAM8 . The compound binds to the active site of ADAM8, preventing it from cleaving its substrates. This inhibition disrupts various signaling pathways involved in inflammation, cancer progression, and neurodegeneration . Specifically, this compound blocks the activation of the mitogen-activated protein kinase (MAPK) signaling cascade and the signal transducer and activator of transcription 3 (STAT3) signaling pathway .
Comparación Con Compuestos Similares
Adam8-IN-1 is unique in its high potency and selectivity for ADAM8 compared to other metalloproteinase inhibitors . Similar compounds include:
ADAM10 inhibitors: These inhibitors target ADAM10, another member of the ADAM family, but are less selective for ADAM8.
Matrix metalloproteinase inhibitors: These inhibitors target a broader range of metalloproteinases but may have off-target effects and lower selectivity for ADAM8.
Propiedades
Fórmula molecular |
C44H44Br4N6O12S2 |
|---|---|
Peso molecular |
1232.6 g/mol |
Nombre IUPAC |
1-N,3-N-bis[(4R)-4-[[4-[(3,5-dibromophenyl)methoxy]phenyl]sulfonylamino]-5-(hydroxyamino)-5-oxopentyl]benzene-1,3-dicarboxamide |
InChI |
InChI=1S/C44H44Br4N6O12S2/c45-31-18-27(19-32(46)23-31)25-65-35-8-12-37(13-9-35)67(61,62)53-39(43(57)51-59)6-2-16-49-41(55)29-4-1-5-30(22-29)42(56)50-17-3-7-40(44(58)52-60)54-68(63,64)38-14-10-36(11-15-38)66-26-28-20-33(47)24-34(48)21-28/h1,4-5,8-15,18-24,39-40,53-54,59-60H,2-3,6-7,16-17,25-26H2,(H,49,55)(H,50,56)(H,51,57)(H,52,58)/t39-,40-/m1/s1 |
Clave InChI |
LJOOWNHZCTUDSG-XRSDMRJBSA-N |
SMILES isomérico |
C1=CC(=CC(=C1)C(=O)NCCC[C@H](C(=O)NO)NS(=O)(=O)C2=CC=C(C=C2)OCC3=CC(=CC(=C3)Br)Br)C(=O)NCCC[C@H](C(=O)NO)NS(=O)(=O)C4=CC=C(C=C4)OCC5=CC(=CC(=C5)Br)Br |
SMILES canónico |
C1=CC(=CC(=C1)C(=O)NCCCC(C(=O)NO)NS(=O)(=O)C2=CC=C(C=C2)OCC3=CC(=CC(=C3)Br)Br)C(=O)NCCCC(C(=O)NO)NS(=O)(=O)C4=CC=C(C=C4)OCC5=CC(=CC(=C5)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


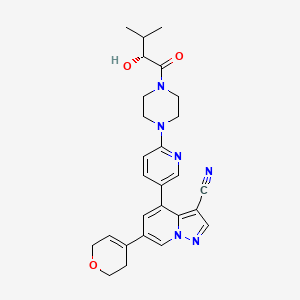
![2-[(7-amino-6-fluoro-1,3-benzoxazol-2-yl)amino]-4-(2-chloro-4-methylphenyl)-6-methyl-N-[(1-methylpyrazol-4-yl)methyl]-1,4-dihydropyrimidine-5-carboxamide](/img/structure/B12422599.png)
